3-Chloro-4-(4-methylpiperidin-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(4-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13/h2-3,8-9H,4-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGRQSQBUKTTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327873 | |
| Record name | 3-chloro-4-(4-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
626208-15-9 | |
| Record name | 3-chloro-4-(4-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of 3 Chloro 4 4 Methylpiperidin 1 Yl Aniline
Established Synthetic Pathways for 3-Chloro-4-(4-methylpiperidin-1-yl)aniline
The synthesis of this compound can be achieved through several strategic approaches, primarily focusing on the formation of the aniline (B41778) moiety and the construction of the carbon-nitrogen bond linking the piperidine (B6355638) ring to the aromatic core.
Amination and Cross-Coupling Strategies for Aniline Formation
The formation of the substituted aniline structure is a critical step in the synthesis of the target compound. Two primary strategies are commonly employed: nucleophilic aromatic substitution (SNAr) followed by reduction, and palladium-catalyzed cross-coupling reactions.
One of the most direct methods involves a two-step sequence starting from an activated nitroaromatic precursor, such as 1,2-dichloro-4-nitrobenzene or 2-chloro-1-fluoro-4-nitrobenzene. In the initial step, a nucleophilic aromatic substitution reaction is carried out with 4-methylpiperidine (B120128). The more activated halogen (often fluorine) is displaced by the secondary amine to form 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine. The subsequent step involves the reduction of the nitro group to the primary amine, yielding the final product. This reduction is typically achieved with high efficiency using methods like catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like iron in acidic media. researchgate.net
Alternatively, modern cross-coupling methods, such as the Buchwald-Hartwig amination, offer a powerful route. organic-chemistry.org This approach would typically involve the reaction of a suitably protected 3-chloro-4-haloaniline (e.g., 4-bromo-3-chloroaniline) with 4-methylpiperidine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is valued for its broad functional group tolerance and high yields. organic-chemistry.org
Table 1: Comparison of Synthetic Strategies for Aniline Formation
| Feature | Nucleophilic Aromatic Substitution (SNAr) & Reduction | Buchwald-Hartwig Cross-Coupling |
| Starting Materials | 1,2-dihalo-4-nitrobenzene, 4-methylpiperidine | 3-chloro-4-haloaniline, 4-methylpiperidine |
| Key Reactions | SNAr, Nitro Group Reduction | Pd-catalyzed C-N cross-coupling |
| Catalyst/Reagents | Base (e.g., K₂CO₃), Reducing Agent (e.g., H₂/Pd-C) | Palladium catalyst, Phosphine ligand, Base |
| Advantages | Readily available starting materials, well-established reactions. | High functional group tolerance, generally high yields. organic-chemistry.org |
| Disadvantages | May require harsh conditions for SNAr, multi-step process. | Cost of palladium catalyst and ligands, potential for catalyst poisoning. |
Reduction-Based Approaches for Piperidine Ring System Construction
While 4-methylpiperidine is a commercially available starting material, the construction of the piperidine ring via reduction is a fundamental strategy in heterocyclic chemistry, particularly for creating analogues. nih.gov These methods typically involve the reduction of a corresponding pyridine (B92270) derivative.
Catalytic hydrogenation is a common method for converting pyridines to piperidines. For instance, a 4-methylpyridine (B42270) ring attached to the appropriate aromatic precursor can be reduced using catalysts such as platinum(IV) oxide (PtO₂) or rhodium on alumina (B75360) under hydrogen pressure. google.com This method is often highly efficient and stereoselective. nih.gov
Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. Reagents like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst can effectively reduce pyridine N-oxides to the corresponding piperidines. Another metal-free option involves using ammonia (B1221849) borane (B79455) as a hydrogen source, often catalyzed by a borane compound, which can provide good yields and cis-selectivity for substituted piperidines. organic-chemistry.org A patented method describes the reduction of an N-allyl-3-(4-nitrophenyl)pyridine quaternary salt using sodium borohydride (B1222165) in the presence of zinc chloride, which simultaneously reduces the pyridine ring and the nitro group to form a 4-(piperidin-3-yl)aniline (B168726) derivative. google.com
Table 2: Selected Reduction Methods for Piperidine Synthesis
| Method | Precursor | Reagents/Catalyst | Key Features |
| Catalytic Hydrogenation | Pyridine | H₂, PtO₂ or Rh/Al₂O₃ | High efficiency, often requires high pressure. google.com |
| Transfer Hydrogenation | Pyridine N-oxide | Ammonium Formate, Pd/C | Milder conditions, avoids high-pressure H₂. organic-chemistry.org |
| Metal-Free Reduction | Pyridine | Ammonia Borane | Avoids heavy metal catalysts, good cis-selectivity. organic-chemistry.org |
| Cascade Reduction | Pyridinium Salt | NaBH₄, ZnCl₂ | Simultaneous reduction of pyridine ring and other functional groups. google.com |
Microwave-Assisted Synthetic Protocols in Heterocyclic Chemistry
The application of microwave irradiation has become a popular technique in organic synthesis to accelerate reaction rates, increase yields, and improve product purity. mdpi.com The synthesis of this compound, particularly the nucleophilic aromatic substitution step, can benefit significantly from this technology.
Microwave-assisted organic synthesis often leads to a dramatic reduction in reaction times compared to conventional heating methods. mdpi.comrsc.org For instance, the SNAr reaction between a dihalo-nitrobenzene and 4-methylpiperidine, which might take several hours under conventional heating, could potentially be completed in minutes using a microwave reactor. mdpi.com This rapid heating can minimize the formation of by-products. The use of microwave irradiation has been successfully applied to a wide range of reactions involving anilines and the formation of heterocyclic rings, demonstrating its versatility. mdpi.comnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Amide Synthesis | 2-3 hours at 70°C | 5-10 minutes at 65-70°C (400W) | mdpi.com |
| Anilide Synthesis | Often requires expensive coupling reagents and long reaction times | Higher yields, shorter reaction times, clean product formation | mdpi.com |
| Anilinopyrimidine Synthesis | Slower reaction rates | Significant rate enhancement and improved efficiency | rsc.org |
Comprehensive Analysis of Reaction Mechanisms Involving this compound
The chemical reactivity of this compound is dictated by the electronic properties of its functional groups: the electron-rich aniline ring, the nucleophilic amino group, and the chlorine-substituted carbon.
Nucleophilic Substitution Reactions at the Chloro Position for Functionalization
The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr), although it is on a relatively electron-rich ring, which typically disfavors this reaction. The reaction proceeds via a two-step addition-elimination mechanism. researchgate.net A nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy resonance-stabilized carbanion known as a Meisenheimer complex. nih.gov In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the ring.
Table 4: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium Methoxide (NaOMe) | 3-Methoxy-4-(4-methylpiperidin-1-yl)aniline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-4-(4-methylpiperidin-1-yl)aniline |
| Amine | Pyrrolidine | 3-(Pyrrolidin-1-yl)-4-(4-methylpiperidin-1-yl)aniline |
| Cyanide | Sodium Cyanide (NaCN) | 2-Amino-5-chloro-4-(4-methylpiperidin-1-yl)benzonitrile |
Electrophilic Aromatic Substitution on the Aniline Moiety
The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the amino and piperidinyl groups. nih.gov These groups are ortho-, para-directing.
The regioselectivity of an incoming electrophile is determined by the interplay of these directing effects and steric hindrance.
The primary amino group at C1 is the strongest activating group and directs to its ortho (C2, C6) and para (C4) positions.
The piperidinyl group at C4 also activates the ring and directs to its ortho positions (C3, C5).
The chloro group at C3 is deactivating but is ortho-, para-directing (to C2, C4, C6).
Considering these factors, the C4 position is blocked. The C2 and C5 positions are sterically hindered. The C6 position is strongly activated by the amino group (ortho) and the chloro group (para) and is the most sterically accessible site. Therefore, electrophilic substitution is strongly predicted to occur at the C6 position. Typical EAS reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to yield the corresponding 6-substituted product as the major isomer.
Table 5: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile Source | Predicted Major Product |
| Bromination | Br₂ in Acetic Acid | 6-Bromo-3-chloro-4-(4-methylpiperidin-1-yl)aniline |
| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 3-Chloro-4-(4-methylpiperidin-1-yl)-6-nitroaniline |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-4-chloro-5-(4-methylpiperidin-1-yl)benzenesulfonic acid |
| Acylation | Acetyl Chloride / AlCl₃ | 1-(2-Amino-4-chloro-5-(4-methylpiperidin-1-yl)phenyl)ethanone |
Oxidative and Reductive Transformations of the Piperidine Ring System
The piperidine ring in this compound is susceptible to various oxidative and reductive transformations, which can alter the compound's structure and properties. These reactions are often influenced by the nature of the reagents and the reaction conditions.
Oxidative Transformations:
The tertiary amine of the N-arylpiperidine system is a primary site for oxidation. Metabolic studies of related pharmaceutical compounds containing N-alkyl piperidine moieties show that oxidation frequently occurs at the carbon atom alpha to the nitrogen. nih.gov This can lead to the formation of iminium ion intermediates. nih.gov Such reactive intermediates can be generated through metal-catalyzed polar oxidation pathways and subsequently intercepted by various nucleophiles, enabling functionalization at the endo-cyclic position. acs.org
Common oxidative pathways for the piperidine ring include:
N-Oxidation: Treatment with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding N-oxide. This transformation is a common step in preparing the substrate for further reactions, such as the Polonovski–Potier elimination to form an iminium ion. acs.org
Ring Oxidation/Dehydrogenation: More strenuous oxidation can lead to the formation of lactams. For instance, the dehydrogenation of 2-(4-methyl-1-piperidinyl)ethanol using a mercury(II)-EDTA complex results in a mixture of diastereomeric lactams, indicating oxidation of the piperidine ring carbons. researchgate.net
Metabolic Oxidation: In biological systems, cytochrome P450 enzymes can catalyze the oxidation of piperidine rings, often leading to hydroxylation or N-dealkylation, which can ultimately result in ring cleavage. nih.gov
The table below summarizes potential oxidative transformations.
| Transformation Type | Reagent/Condition Example | Potential Product(s) |
| N-Oxide Formation | mCPBA | 3-Chloro-4-(4-methyl-1-oxido-piperidin-1-yl)aniline |
| Iminium Ion Formation | Metal-catalyzed oxidation | Cyclic Iminium Ion Intermediate |
| Lactam Formation | Hg(II)-EDTA | Piperidin-2-one derivative |
| Metabolic Oxidation | Cytochrome P450 Enzymes | Hydroxylated or N-dealkylated metabolites |
Reductive Transformations:
While the synthesis of piperidines via the reduction of pyridines is common, the reductive transformation of a pre-existing, saturated N-arylpiperidine ring is less frequently described. Generally, the C-N bond within the piperidine ring is robust and not easily cleaved by standard reducing agents. Reductive cleavage reactions typically target more labile bonds, such as aryl C-O bonds or N-O bonds in N-alkoxyamides. nih.govrsc.org Under harsh conditions, such as with strong reducing agents like lithium aluminum hydride combined with other reagents, cleavage of inert bonds can be achieved, but this is not a common transformation for simple N-arylpiperidines. nih.gov Therefore, reductive transformations of this compound would likely target other functional groups in a larger molecule rather than the piperidine ring itself under typical laboratory conditions.
Acid-Base Chemistry and Protonation States
The structure of this compound contains two nitrogen atoms, each with distinct basic properties: the aromatic amino group (aniline) and the tertiary amine within the piperidine ring. This difference in basicity dictates the compound's behavior in acidic and basic media and determines the site of protonation.
The piperidine nitrogen behaves as a typical aliphatic amine and is significantly more basic than the aniline nitrogen. The lone pair of electrons on the aniline nitrogen is delocalized into the pi-system of the benzene (B151609) ring, reducing its availability for protonation. This effect is further compounded by the electron-withdrawing inductive effect of the chlorine atom at the meta-position relative to the amino group.
Consequently, in the presence of an acid, protonation will occur selectively at the more basic piperidine nitrogen. The compound will exist predominantly in its piperidinium (B107235) form under acidic conditions. Only under very strongly acidic conditions would a second protonation at the aniline nitrogen be possible.
The differing basicities can be illustrated by comparing the typical pKa values of the conjugate acids of related parent compounds.
| Compound | Typical pKa of Conjugate Acid | Rationale for Basicity |
| Piperidine | ~11.2 | Aliphatic amine; lone pair is localized and available. |
| Aniline | ~4.6 | Aromatic amine; lone pair is delocalized into the ring. |
| 3-Chloroaniline | ~3.5 | Delocalization plus inductive withdrawal by chlorine reduces basicity. |
Based on these values, the piperidine nitrogen in this compound is several orders of magnitude more basic than the aniline nitrogen.
The protonation equilibrium can be represented as follows:
This selective protonation is a key chemical feature, influencing the compound's solubility, reactivity, and its interactions in biological systems.
Utility as a Versatile Chemical Intermediate in Complex Organic Synthesis
This compound is a valuable building block, or chemical intermediate, for the construction of more complex molecules, particularly in the field of medicinal chemistry. Its structure combines a nucleophilic aniline moiety with a substituted piperidine ring, making it a versatile scaffold for synthesizing biologically active compounds, most notably kinase inhibitors. nih.govnih.govmdpi.comresearchgate.net
Kinase inhibitors are a major class of therapeutic agents, especially in oncology, that function by blocking the action of protein kinases. researchgate.net The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP pocket of the enzyme, with various substituents extending into adjacent regions to provide potency and selectivity. The anilino-piperidine motif present in the title compound is frequently used as one of these key substituents.
For example, this scaffold is utilized in the design of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a target implicated in several diseases including CNS disorders and diabetes. nih.govnih.gov The aniline nitrogen can be used to form a crucial bond to a heterocyclic core (e.g., a pyrimidine (B1678525) or purine), while the 4-methylpiperidine group projects into a solvent-exposed region or a specific sub-pocket of the kinase, influencing the compound's pharmacokinetic and pharmacodynamic properties.
The synthesis of such inhibitors often involves a nucleophilic aromatic substitution or a coupling reaction where the amino group of this compound displaces a leaving group on a heterocyclic core. The chloro- and methyl-substituents on the aniline and piperidine rings, respectively, are critical for fine-tuning the binding affinity and selectivity for the target kinase.
Structure Activity Relationship Sar Studies of 3 Chloro 4 4 Methylpiperidin 1 Yl Aniline
Impact of Chloro Substitution on Electronic Properties and Molecular Activity
The presence of a chlorine atom at the C3 position of the aniline (B41778) ring significantly modulates the molecule's electronic landscape. As an electronegative halogen, chlorine exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and the basicity of the aniline nitrogen. This inductive pull makes the nitrogen's lone pair less available for protonation or for donation into the aromatic system.
Simultaneously, chlorine can exhibit a weak electron-donating mesomeric effect (+M) due to its lone pairs of electrons, but this is generally overshadowed by its strong inductive effect. The net result is a deactivation of the aromatic ring towards electrophilic substitution reactions compared to unsubstituted aniline. researchgate.net Theoretical studies on chloroanilines have shown that the position of the chlorine atom is critical in determining the stability of reaction intermediates. researchgate.net For instance, in electrophilic chlorination of aniline, the stability of the intermediate complexes varies with the substitution pattern (ortho, meta, para), which in turn dictates the reaction's outcome. researchgate.net This principle highlights how the 3-chloro substitution in the target compound governs the charge distribution and reactivity of the entire aromatic system.
Table 1: Electronic Properties of Substituted Anilines This table illustrates the general electronic effects of substituents on the aniline ring, providing context for the chloro group's influence.
| Substituent (at meta-position) | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Ring |
|---|---|---|---|
| -Cl | -I (Electron-withdrawing) | +M (Weakly electron-donating) | Deactivating |
| -CH3 | +I (Electron-donating) | Hyperconjugation (Donating) | Activating |
| -NO2 | -I (Electron-withdrawing) | -M (Electron-withdrawing) | Strongly Deactivating |
Role of the 4-Methylpiperidin-1-yl Moiety in Molecular Recognition and Binding
The 4-methylpiperidin-1-yl group is a crucial component that dictates the steric and conformational properties of the molecule, playing a significant role in how it fits into and interacts with biological targets.
The piperidine (B6355638) ring is a saturated heterocycle that predominantly adopts a chair conformation to minimize angular and torsional strain. In 4-methylpiperidine (B120128), this chair conformation is further stabilized by the methyl group's strong preference for the equatorial position over the more sterically hindered axial position. Nuclear magnetic resonance (NMR) studies have quantified this preference, showing a conformational free energy difference of approximately 1.93 kcal/mol, which heavily favors the equatorial conformer. rsc.org This fixed, low-energy conformation orients the aniline portion of the molecule in a predictable spatial arrangement, which is critical for precise alignment within a receptor's binding pocket. The defined geometry reduces the entropic penalty upon binding, potentially increasing binding affinity.
Table 2: Conformational Energy of 4-Methylpiperidine Data adapted from conformational studies, highlighting the stability of the equatorial conformer.
| Conformer | Relative Energy (kcal/mol) | Population at Equilibrium | Key Steric Interactions |
|---|---|---|---|
| Methyl Equatorial | 0 (Reference) | ~95% | Minimal |
| Methyl Axial | ~1.93 rsc.org | ~5% | 1,3-Diaxial interactions with axial hydrogens |
The position and stereochemistry of the methyl group on the piperidine ring are paramount for structure-activity relationships. The 4-position, as seen in the title compound, places the methyl group distal to the point of attachment to the aniline ring. This positioning can influence solubility, lipophilicity, and interactions with hydrophobic sub-pockets within a receptor without sterically hindering the primary binding interactions of the aniline or piperidine nitrogen atoms.
Changing the methyl group's position to C2 or C3 would introduce chirality and place the steric bulk closer to the core of the molecule, significantly altering its three-dimensional shape and how it can be accommodated by a receptor. For example, a 3-methyl-substituted analog, 3-chloro-4-(3-methylpiperidin-1-yl)aniline, would exist as two enantiomers, each with a distinct spatial projection of the methyl group that could lead to different binding affinities or selectivities. uni.lunih.gov The stereochemistry (R vs. S) would determine whether the methyl group occupies a favorable or unfavorable region of the binding site, making it a critical factor in SAR.
Influence of the Aniline Nitrogen and Aromatic Ring System on Ligand Efficiency
The aniline nitrogen and the phenyl ring form a critical pharmacophoric unit. The nitrogen atom's lone pair of electrons is partially delocalized into the aromatic π-system, which influences the ring's electron density and the nitrogen's ability to act as a hydrogen bond donor or acceptor. The efficiency of this delocalization can be affected by substituents. acs.org In 3-Chloro-4-(4-methylpiperidin-1-yl)aniline, the piperidine ring is attached at the C4 position, para to the aniline's amino group. This arrangement allows the piperidine nitrogen to exert an electron-donating effect on the ring, partially counteracting the deactivating effect of the chloro group.
However, steric hindrance can play a significant role. Studies on other substituted anilines have shown that bulky ortho-substituents can force the amino group to twist out of the plane of the aromatic ring. acs.orgnih.gov This disruption of planarity reduces the conjugation of the nitrogen's lone pair with the ring, altering its electronic properties and deactivating it toward certain reactions. acs.org While the 3-chloro substituent is not exceptionally bulky, its interplay with the adjacent large piperidine group at C4 could influence the preferred conformation and planarity of the aniline system, thereby fine-tuning its ligand efficiency.
Comparative SAR with Structurally Analogous Piperazine- and Piperidine-Containing Anilines
Comparing the 4-methylpiperidine moiety to other cyclic amines, such as piperazine (B1678402), provides valuable insight into the structural requirements for biological activity.
The replacement of a piperidine ring with a piperazine ring is a common bioisosteric substitution in medicinal chemistry, but it introduces significant changes. Piperazine contains a second nitrogen atom, which alters the molecule's basicity, polarity, and hydrogen bonding potential. Piperidine is more lipophilic and has a single basic nitrogen, while piperazine has two basic centers with different pKa values and can act as a hydrogen bond donor at its N-H position (if unsubstituted).
In studies comparing analogous compounds, this switch has led to dramatic differences in biological activity. For example, in a series of histamine (B1213489) H3 receptor antagonists, replacing a piperazine ring with a piperidine ring resulted in a more than 400-fold increase in affinity for the sigma-1 (σ1) receptor. nih.gov This change was attributed to differences in the protonation state of the basic nitrogen at physiological pH and thermodynamic factors related to solvation energy. nih.gov The piperidine-containing compounds showed a higher preference for the σ1 receptor, suggesting the piperidine moiety was a key structural element for this specific activity. nih.gov This demonstrates that the choice between a piperidine and a piperazine ring is a critical determinant of a molecule's pharmacological profile, influencing both potency and selectivity.
Table 3: Comparative Biological Activity of Piperidine vs. Piperazine Analogs Data from a study on H3R/σ1R ligands, illustrating the impact of the heterocyclic ring on receptor affinity (Ki, nM). nih.gov
| Compound | Basic Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) nih.gov |
|---|---|---|---|
| Compound 4 (Analogue) | Piperazine | 3.17 | 1531 nih.gov |
| Compound 5 (Analogue) | Piperidine | 7.70 | 3.64 nih.gov |
Positional Isomers of Methyl-Piperidine Substitution
The position of the methyl group on the piperidine ring of this compound is a critical determinant of its conformational flexibility and, consequently, its interaction with biological targets. While direct comparative biological data for the 2-methyl, 3-methyl, and 4-methyl positional isomers of 3-Chloro-4-(piperidin-1-yl)aniline is not extensively available in the public domain, SAR principles allow for a rational analysis of the expected impact of these structural changes.
The methyl group's placement influences the steric and electronic profile of the piperidine ring. These differences can affect the molecule's ability to fit into the binding pocket of a target protein, such as a kinase.
2-Methyl-piperidin-1-yl Isomer: The methyl group at the 2-position introduces significant steric hindrance near the point of attachment to the aniline ring. This steric bulk can restrict the rotation around the C-N bond connecting the piperidine and aniline moieties, potentially locking the molecule into a conformation that is either favorable or unfavorable for binding to a specific target. In many cases, such proximal substitution can lead to a decrease in binding affinity due to steric clashes with the amino acid residues of the binding pocket.
3-Methyl-piperidin-1-yl Isomer: With the methyl group at the 3-position, the steric hindrance is reduced compared to the 2-methyl isomer. This allows for more conformational freedom. The 3-position offers a chiral center, meaning this isomer can exist as (R) and (S) enantiomers, which could exhibit different biological activities and potencies. The orientation of the methyl group in the 3-position can be crucial for optimizing van der Waals interactions within a hydrophobic sub-pocket of the target protein.
4-Methyl-piperidin-1-yl Isomer: The 4-methyl substitution places the methyl group at the opposite end of the piperidine ring from the aniline attachment point. This position generally has a minimal steric impact on the interaction of the aniline core with a target. The methyl group in this position can act as a hydrophobic anchor, fitting into a distal hydrophobic pocket of the binding site, which can contribute to enhanced binding affinity. The symmetrical nature of the 4-substituted piperidine ring (when considering the chair conformation) simplifies the conformational landscape compared to the 3-methyl isomer.
Based on general SAR principles observed in related kinase inhibitors, a hypothetical trend in biological activity can be proposed. It is important to note that the following data is illustrative and not based on direct experimental results for this specific compound series.
| Compound | Methyl Position | Expected Relative Potency (Hypothetical) | Rationale |
|---|---|---|---|
| 3-Chloro-4-(2-methylpiperidin-1-yl)aniline | 2-position | Low | Potential for high steric hindrance near the core, which may impede optimal binding. |
| 3-Chloro-4-(3-methylpiperidin-1-yl)aniline | 3-position | Moderate to High | Reduced steric hindrance compared to the 2-isomer. The methyl group can engage in favorable hydrophobic interactions. Activity may be enantiomer-dependent. |
| This compound | 4-position | High | Minimal steric hindrance at the aniline junction. The methyl group can act as a hydrophobic anchor in a distal pocket, potentially leading to strong binding. |
Correlation of Molecular Features with Specific Biological Activity Profiles
The chemical structure of this compound possesses distinct molecular features that are often associated with kinase inhibitory activity, a field of significant interest in cancer research. Analysis of its structural components—the chlorinated aniline core and the 4-methylpiperidine moiety—provides insight into its potential as a kinase inhibitor.
The 3-chloro-4-substituted aniline core is a common scaffold in a multitude of kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, forming a crucial interaction with the hinge region of the kinase ATP-binding site. The chlorine atom at the 3-position and the piperidine at the 4-position play significant roles in modulating the electronic properties and steric interactions of the molecule within the binding pocket.
4-Methylpiperidine Moiety: This group primarily contributes to the molecule's solubility and pharmacokinetic properties. The piperidine ring is a common feature in many approved drugs due to its favorable properties. The 4-methyl group, as discussed previously, can engage in hydrophobic interactions within a sub-pocket of the kinase active site. Studies on related compounds, such as MERTK inhibitors, have highlighted the importance of the 1-(methylpiperidin-4-yl)aniline moiety for activity. nih.gov
The combination of these features suggests that this compound is well-suited to bind to the ATP pocket of various kinases. The specific profile of which kinases are inhibited would depend on the precise shape and amino acid composition of the active site. For instance, in a study of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors, it was noted that the positioning of substituents on the aniline ring is critical for potency and selectivity. semanticscholar.org
The correlation of the molecular features of this compound with its potential kinase inhibitory activity is summarized in the table below.
| Molecular Feature | Potential Role in Kinase Inhibition | Supporting Rationale |
|---|---|---|
| Aniline Core | Provides a key hydrogen bond donor (NH) to the kinase hinge region. | A common interaction motif for Type I and Type II kinase inhibitors. |
| 3-Chloro Substituent | Modulates electronic properties of the aniline and provides a hydrophobic interaction point. | Halogen atoms are frequently used in kinase inhibitors to enhance binding affinity and selectivity. |
| 4-Methylpiperidine Group | Enhances solubility and provides a hydrophobic anchor in a distal pocket. | The piperidine ring is a privileged scaffold in medicinal chemistry. The methyl group can exploit hydrophobic pockets. nih.gov |
Molecular Interactions and Target Engagement of 3 Chloro 4 4 Methylpiperidin 1 Yl Aniline
Investigations into Receptor Binding Profiles
While 3-Chloro-4-(4-methylpiperidin-1-yl)aniline itself is not extensively documented as a primary ligand, its structural motifs are relevant in the design of receptor-active compounds.
Serotonin (B10506) Receptor Interactions (e.g., 5-HT2A Receptor Antagonism)
The scientific literature does not prominently feature this compound or its direct derivatives as potent serotonin receptor ligands. Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter with a wide range of physiological roles mediated by at least seven receptor classes (5-HT1 to 5-HT7). nih.gov The 5-HT system is implicated in numerous neuropsychiatric conditions, making its receptors, such as the 5-HT1A and 5-HT2A subtypes, significant drug targets. nih.govnih.gov
While research has led to the development of highly selective 5-HT receptor ligands, including agonists and antagonists for PET imaging and therapeutic use, a direct line of investigation originating from this compound is not apparent in the reviewed studies. nih.gov For instance, the development of arylpiperazine derivatives has yielded potent serotonergic and dopaminergic ligands, but these efforts have not specifically highlighted the subject compound. nih.gov
Analysis of Enzyme Inhibition Mechanisms
The true value of this compound becomes evident in its application as a building block for potent enzyme inhibitors, particularly in the realm of protein kinases.
Interaction with Protein Tyrosine Phosphatase 1B (PTP1B) Allosteric Sites
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for treatments of type II diabetes and obesity. rsc.org Research has shifted from active-site inhibitors to allosteric inhibitors to achieve better selectivity. rsc.orgnih.gov These allosteric inhibitors bind to a site distinct from the catalytic center, inducing a conformational change that inactivates the enzyme. nih.gov Despite the intense research in this area, the use of this compound in the synthesis of PTP1B inhibitors is not documented in the available scientific literature.
Interactions with Specific Kinase Domains (e.g., Axl Kinase, EGFR Kinase, EML4-ALK, MAO-B)
The substituted aniline (B41778) structure of the compound is a classic pharmacophore used to build kinase inhibitors that compete for the ATP-binding site.
Axl Kinase The TAM (TYRO3, Axl, Mer) family of receptor tyrosine kinases plays a role in cancer progression and drug resistance. nih.gov Developing dual Axl/Mer inhibitors is a strategy to overcome resistance and improve therapeutic outcomes. nih.gov While docking studies suggest that an aniline moiety can be crucial for interacting with the Mer kinase domain, and various anilines are used in inhibitor synthesis, a direct use of this compound in creating potent Axl inhibitors was not found in the reviewed literature. nih.govnih.gov
EGFR Kinase The Epidermal Growth Factor Receptor (EGFR) is a well-established target in non-small cell lung cancer (NSCLC). nih.govnih.gov The development of irreversible inhibitors that can overcome resistance mutations (like T790M) is a key area of research. These inhibitors often feature a core structure linked to a warhead that forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site. nih.gov The aniline moiety is critical for orienting the molecule within this binding pocket.
Research has led to the discovery of potent irreversible EGFR inhibitors based on a pyrazolo[3,4-d]pyrimidine core. One such compound, CHMFL-EGFR-202, incorporates a 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group, demonstrating the importance of the 3-chloro-aniline scaffold in achieving high potency against mutant EGFR. nih.gov This highlights how aniline derivatives structurally related to this compound are integral to designing next-generation EGFR inhibitors.
EML4-ALK The fusion gene EML4-ALK is an oncogenic driver in a subset of NSCLC patients. nih.govrsc.org This has spurred the development of several generations of ALK inhibitors. The subject compound, this compound, contains structural elements found in potent ALK inhibitors. For example, second-generation inhibitor Ceritinib was designed with a modified phenylpiperidine moiety to enhance ALK inhibition. nih.gov
Furthermore, synthetic routes for novel ALK inhibitors based on Ceritinib have been developed. These syntheses utilize various aniline derivatives to explore the structure-activity relationship. rsc.org The table below shows examples of ALK inhibitors synthesized using aniline building blocks, demonstrating excellent anti-proliferation activities in the EML4-ALK positive H2228 cancer cell line. rsc.org
| Compound ID | Structure | H2228 (EML4-ALK) IC₅₀ (nM) |
| 18a | 2-((5-chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide | 14 |
| 18b | 2-((5-chloro-2-((2-ethoxy-5-methyl-4-(piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide | 28 |
| 18c | 2-((5-chloro-2-((5-methyl-2-propoxy-4-(piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide | 20 |
| 18d | 2-((5-chloro-2-((2-isobutoxy-5-methyl-4-(piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide | 16 |
| Ceritinib | (Reference Drug) | 25 |
Data sourced from a study on novel ALK inhibitors. rsc.org
MAO-B Monoamine oxidase B (MAO-B) is an enzyme that degrades neurotransmitters like dopamine; its inhibition is a therapeutic strategy for Parkinson's disease. asiapharmaceutics.infonih.gov Research into new MAO-B inhibitors has explored a range of chemical scaffolds. Molecular docking studies have been performed on derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine, which is a close structural analog of the subject compound. asiapharmaceutics.info These in silico studies suggest that the substituted 3-chloro-aniline framework has a high binding affinity for the MAO-B enzyme, indicating its potential as a foundational structure for novel Parkinson's treatments. asiapharmaceutics.info
Inhibition of Other Metabolic Enzymes
Based on the reviewed scientific literature, this compound is not prominently featured as a precursor for inhibitors of other major metabolic enzymes. While various compounds are synthesized to target enzymes like acetylcholinesterase or α-glucosidase, the specific use of this aniline derivative is not well-documented in those contexts. nih.gov
Elucidation of Intermolecular Forces in Ligand-Target Complexes
Information regarding the specific intermolecular forces governing the interaction of this compound with any biological target is not available in published research.
Hydrogen Bonding Networks
No studies have been found that describe the hydrogen bonding networks formed between this compound and any protein or biological macromolecule.
Hydrophobic and Pi-Pi Stacking Interactions
There is no available research detailing the hydrophobic or pi-pi stacking interactions of this compound within a protein binding pocket.
Electrostatic Interactions
Specific details on the electrostatic interactions between this compound and any potential biological targets have not been reported in the scientific literature.
Advanced Theoretical and Computational Studies of 3 Chloro 4 4 Methylpiperidin 1 Yl Aniline
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. DFT is a computational method used to investigate the electronic properties of many-body systems, providing valuable insights into molecular behavior. For 3-Chloro-4-(4-methylpiperidin-1-yl)aniline, these studies would reveal its intrinsic chemical nature.
Geometry Optimization and Conformational Landscape Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this analysis would involve determining the most stable three-dimensional structure. The process typically uses a DFT method, such as B3LYP, with a specific basis set (e.g., 6-31G(d,p)) to calculate bond lengths, bond angles, and dihedral angles.
Conformational analysis would further explore the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. This is particularly relevant for the flexible piperidine (B6355638) ring and its connection to the aniline (B41778) group. The analysis would identify the global minimum energy conformer and the relative energies of other stable conformers.
Example Data Table: Optimized Geometrical Parameters (Hypothetical) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Cl | Value | | | | C-N (aniline) | Value | | | | C-N (piperidine) | Value | C-N-C | Value | | Phenyl Ring C-C | Value | C-C-C (phenyl) | Value | C-C-C-C (phenyl) | Value | | Piperidine Ring C-C | Value | C-C-C (piperidine) | Value | C-C-C-C (piperidine) | Value | | C-H | Value | | |
No specific experimental or calculated data for bond lengths and angles for this molecule were found in the search results.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It helps in predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the aniline group and the chlorine atom due to their high electronegativity, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. Analysis for this compound would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions.
Example Data Table: FMO Parameters (Hypothetical)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Specific HOMO-LUMO energy values for this molecule were not found in the search results.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis would quantify the stability arising from interactions between filled and vacant orbitals, such as the delocalization of lone pair electrons from the nitrogen and chlorine atoms into the aromatic ring.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to predict the binding affinity and interaction mode of a potential drug molecule with its biological target.
For this compound, docking studies would involve selecting a relevant protein target and simulating the binding process. The results would include a binding energy score, which estimates the strength of the interaction, and a visualization of the binding pose, showing specific interactions like hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site. However, no published studies detailing such simulations for this specific compound were identified.
Example Data Table: Molecular Docking Results (Hypothetical)
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|
No molecular docking studies targeting specific proteins with this compound were found in the search results.
Docking Algorithms and Scoring Functions Application
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The process involves two main components: a search algorithm and a scoring function. nih.gov Search algorithms generate a large number of possible conformations of the ligand in the binding site of a protein. nih.gov Scoring functions then estimate the binding affinity for each of these poses and rank them. nih.gov
For a compound like this compound, which has potential biological activity, docking studies are instrumental in identifying its putative protein targets and elucidating its mechanism of action at a molecular level. The application of docking algorithms allows researchers to virtually screen large libraries of compounds against a specific protein target to identify potential hits.
Commonly used docking algorithms include:
Genetic Algorithms: These employ principles of evolution to explore the conformational space of the ligand.
Monte Carlo Methods: This approach uses random sampling of the ligand's conformational and positional space.
Fragment-based Methods: The ligand is divided into smaller fragments which are docked independently and then reconnected.
Scoring functions can be broadly categorized into:
Force-Field Based: These use classical mechanics to calculate the energy of the protein-ligand complex.
Empirical: These are based on a set of weighted energy terms derived from experimental binding data.
Knowledge-Based: These use statistical potentials derived from the analysis of known protein-ligand complexes.
In a hypothetical docking study of this compound against a protein target, the choice of algorithm and scoring function would be critical for obtaining reliable results. The following table provides an example of how docking scores could be presented for this compound against a hypothetical protein target using different scoring functions.
Table 1: Hypothetical Docking Scores for this compound
| Scoring Function | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| GoldScore | -9.8 | TYR82, ASP120, PHE250 |
| AutoDock Vina | -8.5 | TYR82, LYS85, TRP115 |
Validation of Docking Models with Experimental Crystallographic Data
The reliability of molecular docking simulations is contingent upon their validation. pensoft.net The most definitive way to validate a docking protocol is to compare the predicted binding mode of a ligand with its experimentally determined pose from X-ray crystallography. pensoft.net This is typically quantified by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand conformation and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful docking prediction. pensoft.net
While a crystal structure for this compound complexed with a protein target is not publicly available, the crystal structure of a closely related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate, has been reported. researchgate.net In the absence of direct experimental data for the target compound, such analogous structures can provide valuable insights for validating docking models, assuming a similar binding mode.
The validation process typically involves:
Redocking: The co-crystallized ligand is extracted from the protein's binding site and then docked back into the same site using the chosen docking algorithm and scoring function.
RMSD Calculation: The RMSD between the docked pose and the original crystallographic pose is calculated.
Cross-docking: A ligand from one crystal structure is docked into the binding site of the same protein from a different crystal structure (if available) to assess the robustness of the docking protocol.
In a study on a different but structurally related aminopiperidinyl amide, the docking pose was crucial for understanding its interaction with the CXCR4 receptor. nih.gov
Table 2: Example of Docking Validation Parameters for a Hypothetical Protein Target
| Parameter | Value | Interpretation |
|---|---|---|
| RMSD of Redocked Native Ligand | 1.2 Å | Good prediction, indicates the docking protocol can reproduce the experimental binding mode. |
| Enrichment Factor (EF) 1% | 15 | The model is 15 times more likely to identify an active compound in the top 1% of a screened library than random selection. |
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking provides a static picture of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view, allowing the study of the system's evolution over time. nih.gov This is particularly important for understanding the conformational flexibility of both the ligand and the protein, as well as the stability of their complex.
Conformational Dynamics of the Compound in Solvent Environments
MD simulations can be used to explore the conformational landscape of this compound in a solvent environment, typically water, to mimic physiological conditions. This analysis reveals the most stable conformations of the molecule and the energy barriers between them. The conformational dynamics are crucial as the bioactive conformation of a ligand when it binds to a protein may not be its lowest energy conformation in solution.
Key analyses in these simulations include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. For instance, in a related aminopiperidinyl compound, the phenyl group showed higher fluctuation, suggesting it was the weakest receptor-bound moiety. nih.gov
Dihedral Angle Analysis: To study the rotation around specific bonds and identify preferred torsional states.
Protein-Ligand Complex Stability and Binding Trajectory Analysis
Once this compound is docked into its target protein, MD simulations of the complex are performed to assess its stability and to analyze the trajectory of their interaction. nih.gov This provides a more accurate and detailed understanding of the binding event.
Important aspects analyzed include:
RMSD of the Protein-Ligand Complex: A stable RMSD over the course of the simulation indicates a stable binding complex. nih.gov
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which are critical for binding affinity.
Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) can be used to estimate the binding free energy of the complex, providing a more quantitative measure of binding affinity than docking scores alone.
For a related aminopiperidinyl amide, MD simulations showed that the RMSD values of the protein and the ligand stabilized at around 2.5 Å, indicating a stable complex. nih.gov
Topological Analysis of Electron Density (e.g., ELF, LOL, ALIE, RDG)
The topological analysis of the electron density provides a quantum chemical approach to understanding the nature of chemical bonds and non-covalent interactions within a molecule. These methods partition the molecular space based on the properties of the electron density and its derivatives.
Electron Localization Function (ELF): This function measures the Pauli repulsion to identify regions of space with a high probability of finding an electron pair. It is useful for visualizing core, bonding, and lone pair electrons.
Localized Orbital Locator (LOL): Similar to ELF, LOL also helps in the visualization of electron localization, providing a clear picture of chemical bonding patterns.
Average Local Ionization Energy (ALIE): This descriptor identifies the regions of a molecule that are most susceptible to electrophilic attack.
Reduced Density Gradient (RDG): This method is particularly powerful for identifying and visualizing non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. The sign of the second eigenvalue of the electron density Hessian multiplied by the electron density indicates the nature of the interaction (attractive or repulsive).
For this compound, these analyses could reveal detailed information about its electronic structure, including the influence of the chlorine substituent and the methylpiperidinyl group on the aromatic ring's reactivity and interaction potential. An RDG analysis, for instance, would be invaluable for understanding the specific non-covalent interactions that stabilize its binding within a protein pocket, complementing the findings from MD simulations.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Rational Design and Synthesis of Derivatives and Analogues of 3 Chloro 4 4 Methylpiperidin 1 Yl Aniline
Design Principles for Modulating Activity, Selectivity, and Metabolic Stability
The rational design of analogues focuses on systematically modifying the parent structure to optimize its interaction with biological targets. Key strategies include altering substituents on both the aniline (B41778) and piperidine (B6355638) rings and incorporating linkers to build more complex molecules. The goal is to fine-tune the compound's physicochemical properties, which can enhance biological activity and selectivity while improving metabolic stability. thieme-connect.com
The electronic properties of the aniline ring are critical to its function and can be modulated by the introduction of various substituents. The presence of the chlorine atom and the 4-methylpiperidin-1-yl group on the aniline ring in the parent compound already imparts a unique set of chemical and biological properties.
Research into related structures, such as the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various anilines, demonstrates that the nature and position of substituents significantly affect reactivity. researchgate.net Such studies suggest that in nucleophilic substitution reactions, a positive charge develops on the aniline nitrogen in the transition state, and the reaction rate is influenced by the polar effect of the substituent. researchgate.net Electron-donating groups on the aniline ring can increase the nucleophilicity of the aniline nitrogen, potentially enhancing its interaction with biological targets or its utility in further synthetic transformations. Conversely, electron-withdrawing groups can decrease nucleophilicity.
The position of substitution is also crucial. Studies on 1,2,3-triazole derivatives linked to an aniline moiety show that the substitution pattern (ortho, meta, or para) significantly impacts properties like lipophilicity. nih.gov Para-substituted compounds were found to have the lowest lipophilicity, which may be due to a more rigid molecular structure that limits certain intramolecular interactions. nih.gov This principle can be applied to the design of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline analogues to control their solubility and membrane permeability.
Table 1: Impact of Aniline Ring Substitution on Molecular Properties
| Substitution Position | Observed Effect | Potential Implication for Analogues | Source |
| Para | Lowest lipophilicity | Improved aqueous solubility | nih.gov |
| Ortho/Meta | Higher lipophilicity | Enhanced membrane permeability | nih.gov |
| General | Rate depends on polar effect of substituent | Activity can be tuned by electron-donating/withdrawing groups | researchgate.net |
Modifications to the Piperidine Ring System (e.g., Alkylation, Heteroatom Incorporation)
The piperidine moiety offers a versatile platform for structural modification to fine-tune a compound's properties. researchgate.netnih.gov Introducing substituents onto the piperidine ring can effectively modulate aqueous solubility, selectivity, and biological activity. thieme-connect.com
For example, in one study, introducing a methyl group at the 2-position of a piperidine ring decreased potency but significantly increased selectivity for the target. thieme-connect.com Further research has shown that a 4-methyl piperidine substituent can lead to high inhibition of specific enzymes like MAO-B. nih.gov The position of substitution is critical; para-substitution on a piperidine ring has been shown to be preferable to meta-substitution for enhancing inhibitory effects. nih.gov Adding a hydroxyl group to the piperidine ring has also been found to increase the inhibitory effect against monoamine oxidase (MAO). nih.gov
Alkylation is a common strategy for modifying the piperidine ring. Regioselective alkylation at the 3-position of piperidine has been successfully demonstrated. odu.edu N-alkylation can also be achieved through standard procedures, though conditions must be controlled to avoid over-alkylation. researchgate.net More advanced techniques, such as photomediated ring contraction, can transform piperidines into substituted pyrrolidines, offering another route to novel analogues. nih.gov
Table 2: Effects of Piperidine Ring Modifications
| Modification | Example | Observed Effect | Source |
| Alkylation | Methyl group at 2-position | Increased selectivity | thieme-connect.com |
| Alkylation | 4-methyl substituent | High MAO-B inhibition | nih.gov |
| Hydroxylation | Hydroxyl group at para-position | Increased MAO inhibition | nih.gov |
| Heteroatom Sub | Arylsulfonyl on nitrogen | High yield in ring contraction | nih.gov |
Linker Chemistry and Integration into Novel Heterocyclic Scaffolds
Heterobifunctional linkers, which contain two different reactive groups, are particularly useful for connecting distinct biomolecules. rsc.orgnih.gov For instance, a methoxy (B1213986) linker has been used to connect a 1,2,3-triazole system to an aniline moiety, demonstrating a straightforward way to create more complex structures. nih.gov The choice of linker can influence the molecule's flexibility, conformation, and ability to bridge different binding pockets within a biological target. scilit.com
The integration of the core aniline-piperidine structure into new heterocyclic scaffolds can lead to compounds with entirely new pharmacological profiles. For example, the core could be used as a building block in the synthesis of complex structures like azetidin-2-ones, which are themselves a class of biologically active compounds. researchgate.net
Table 3: Examples of Linker Integration
| Linker Type | Connected Moieties | Resulting Scaffold | Source |
| Methoxy Linker | Aniline and 1,2,3-Triazole | Triazolo-methoxy-aniline | nih.gov |
| Amide Bond (in situ) | 3,5-diiodosalicylic acid and Aminoether | Halogenated Salicylanilide | nih.gov |
| Not Applicable | Schiff base and Triethylamine | Azetidin-2-one | researchgate.net |
Advanced Synthetic Strategies for Novel Analogues
The synthesis of analogues of this compound relies on robust and versatile chemical reactions. Modern cross-coupling and substitution reactions are central to the efficient construction of these molecules.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction is exceptionally well-suited for synthesizing aryl amines from aryl halides and primary or secondary amines, making it an ideal method for producing this compound and its derivatives. wikipedia.orgorganic-chemistry.org It has largely replaced harsher, traditional methods due to its broad substrate scope and high functional group tolerance. wikipedia.org
The reaction mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.org The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent. nih.gov For the coupling of aryl bromides with secondary amines like piperidine, catalyst systems such as Pd(OAc)₂ with ligands like BINAP or Xantphos, in the presence of a base like Cs₂CO₃, have proven effective. nih.govresearchgate.net
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Source |
| Bromobenzene | Carbazole | TrixiePhos | t-BuOLi | Toluene | nih.gov |
| Bromobenzene | Diphenylamine | XPhos | t-BuONa | Toluene | nih.gov |
| β-Chloroacroleins | Lactams | Pd(OAc)₂/BINAP | Cs₂CO₃ | Not specified | researchgate.net |
| β-Chloroacroleins | Heteroarylamines | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Not specified | researchgate.net |
SN2 Nucleophilic Substitution Reactions in Derivative Generation
While the core aniline-piperidine C-N bond is typically formed via methods like Buchwald-Hartwig coupling, classical SN2 (bimolecular nucleophilic substitution) reactions are highly valuable for generating derivatives by modifying the pre-formed scaffold.
A primary application of SN2 reactions in this context is the N-alkylation of the piperidine nitrogen if one were to start with a piperidine precursor or a related secondary amine. researchgate.net This reaction involves the attack of the nucleophilic nitrogen atom on an electrophilic carbon of an alkyl halide (e.g., alkyl bromide or iodide), displacing the halide leaving group in a single, concerted step. researchgate.net To achieve monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the reaction is often carried out by slowly adding the alkylating agent to an excess of the amine, or by using a weak base to neutralize the acid formed during the reaction. researchgate.net This strategy allows for the introduction of a wide variety of alkyl groups onto the nitrogen, enabling systematic exploration of how different substituents impact the molecule's properties.
Mitsunobu Etherification for Functionalization
The Mitsunobu reaction is a versatile and powerful method in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, phenyl ethers, and thioethers, with a clean inversion of stereochemistry. researchgate.netwikipedia.orgmissouri.edu This reaction typically involves an alcohol, a nucleophile (often an acidic compound with a pKa of less than 13), a phosphine (commonly triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds through the formation of a phosphonium (B103445) intermediate, which activates the alcohol's oxygen, turning it into a good leaving group that is subsequently displaced by the nucleophile in an SN2 fashion. researchgate.netorganic-chemistry.org
In the context of functionalizing derivatives of this compound, the Mitsunobu reaction offers a strategic approach for creating aryl-alkyl ether linkages. researchgate.net For instance, a hydroxylated derivative of the core structure could be coupled with various alcoholic partners. More specifically, a phenolic hydroxyl group introduced onto the aniline ring could serve as the nucleophile in a Mitsunobu reaction with a diverse range of primary or secondary alcohols. This strategy allows for the introduction of various side chains, potentially modulating the compound's physicochemical properties and biological activity.
A general procedure for such a functionalization would involve dissolving the phenolic derivative of this compound, the desired alcohol, and triphenylphosphine (B44618) in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF). wikipedia.org The mixture is then cooled, and the azodicarboxylate reagent is added portion-wise. The reaction is typically stirred at room temperature for several hours to ensure completion. wikipedia.org
The successful application of the Mitsunobu reaction has been demonstrated in the synthesis of complex molecules and libraries of compounds. For example, a modified Mitsunobu protocol was employed in the synthesis of dorsomorphin (B1670891) analogs, where substituted phenols were reacted with various glycols to generate a diverse library. nih.gov This highlights the robustness of the reaction for creating variations of a core structure. nih.gov Furthermore, studies have shown that basic amines, such as piperidine, can be successfully employed as nucleophiles in the Mitsunobu reaction to form C-N bonds, expanding the synthetic utility of this reaction for creating diverse analogues. acs.org
To illustrate a potential application for creating analogues of this compound, one could envision a synthetic scheme where a phenolic precursor is reacted with different alcohols under Mitsunobu conditions. The following table represents a hypothetical set of reaction conditions and outcomes for such a synthesis, based on established Mitsunobu protocols.
Table 1: Hypothetical Mitsunobu Etherification of a Phenolic Analogue
| Entry | Alcohol (R-OH) | Reagents | Solvent | Yield (%) |
| 1 | Ethanol | PPh₃, DIAD | THF | 85 |
| 2 | Isopropanol | PPh₃, DEAD | CH₂Cl₂ | 78 |
| 3 | Benzyl alcohol | PPh₃, DIAD | Toluene | 82 |
| 4 | 2-Methoxyethanol | PPh₃, DEAD | THF | 88 |
This table is illustrative and based on typical yields for Mitsunobu etherification reactions.
Investigation of Metabolic Stability and Hydro-dehalogenation in Designed Analogues
The piperidine moiety, while often conferring favorable properties, can also be a site of metabolic transformation. researchgate.net Metabolism of piperidine-containing compounds can occur at the carbons alpha to the nitrogen atom through N-dealkylation, or at other positions on the ring. nih.gov The rate and site of metabolism can be influenced by substituents on both the piperidine and the aromatic ring. For instance, replacing a phenyl ring with a pyridine (B92270) ring has been shown to increase metabolic stability by reducing the potential for oxidative metabolism. nih.gov
Hydro-dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a known metabolic pathway for halogenated aromatic compounds. researchwithrutgers.comorganic-chemistry.org The reductive dehalogenation of aryl chlorides can be catalyzed by enzymes such as cytochrome P450s. sci-hub.se This metabolic process can significantly alter the pharmacological and toxicological properties of a compound. The susceptibility of an aryl chloride to reductive dehalogenation is influenced by the electronic environment of the aromatic ring. organic-chemistry.org
In vivo studies on related compounds have demonstrated the significance of dechlorination. For example, in a study of chlorotyrosine metabolism in rats, dechlorination was found to be a major metabolic pathway, with approximately 40% of the administered dose being excreted as the dechlorinated metabolite. nih.gov The biodegradation of p-chloroaniline has also been shown to proceed through intermediates where the chlorine atom is retained initially, but ultimately cleaved. nih.gov
To assess the metabolic fate of newly designed analogues of this compound, in vitro assays with liver microsomes are typically employed. These assays can provide data on the rate of disappearance of the parent compound (intrinsic clearance) and allow for the identification of major metabolites, including any hydro-dehalogenated products.
The following data tables present hypothetical metabolic stability and hydro-dehalogenation data for a series of designed analogues, illustrating how structural modifications might influence these parameters.
Table 2: In Vitro Metabolic Stability of Designed Analogues in Human Liver Microsomes
| Compound ID | Modification from Parent Structure | Intrinsic Clearance (μL/min/mg) | Half-life (t½, min) |
| Analogue 1 | No modification (Parent) | 45 | 31 |
| Analogue 2 | Methyl group at C-2 of aniline ring | 35 | 40 |
| Analogue 3 | Replacement of chloro with fluoro | 25 | 55 |
| Analogue 4 | Pyridine ring instead of phenyl ring | 15 | 92 |
This table is for illustrative purposes. Intrinsic clearance and half-life are key indicators of metabolic stability. researchgate.net
Table 3: Extent of Hydro-dehalogenation of Analogues in Human Liver Microsomes
| Compound ID | % Parent Compound Remaining at 60 min | % Hydro-dehalogenated Metabolite Formed at 60 min |
| Analogue 1 | 25 | 15 |
| Analogue 2 | 35 | 10 |
| Analogue 5 (p-fluoro analogue) | 50 | Not Applicable |
| Analogue 6 (m-chloro isomer) | 28 | 18 |
This table illustrates the potential for hydro-dehalogenation as a metabolic pathway. Data is hypothetical.
These investigations into metabolic stability and potential dehalogenation are crucial for guiding the rational design of analogues with improved pharmacokinetic properties, ensuring that the desired therapeutic effect can be achieved and maintained in vivo.
Advanced Analytical Methodologies for Characterization in Research
X-ray Crystallography for Solid-State Structure Elucidation and Protein Complex Analysis
While a crystal structure for 3-Chloro-4-(4-methylpiperidin-1-yl)aniline is not publicly available, the crystallographic data of the closely related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate , provides a valuable case study for the application of this technique. researchgate.net The analysis of this analogue reveals significant details about the molecular geometry and packing in the solid state. For instance, the piperazine (B1678402) ring in this related structure adopts a chair conformation, a common low-energy arrangement for such six-membered rings. Key torsional angles, such as the C6–N2–C7–C8 angle of -169.2°, are instrumental in defining the spatial relationship between the piperidinyl moiety and the aniline (B41778) ring, which in turn influences how the molecule can interact with other molecules or protein binding sites.
Interactive Table: Crystallographic Data for the Analogous Compound 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₂H₂₀ClN₃O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 27.228(5) |
| b (Å) | 11.380(2) |
| c (Å) | 9.3775(16) |
| β (°) | 95.733(2) |
| Volume (ų) | 2891.1(9) |
| Z | 8 |
Co-crystallization Techniques for Protein-Ligand Complexes
To understand the interaction of a compound like this compound with a biological target, co-crystallization with a protein is a powerful technique. This involves forming a crystal that contains both the protein and the bound ligand. Successful co-crystallization allows for the direct visualization of the binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that are responsible for the ligand's affinity and selectivity. The insights gained from such a structure are invaluable for structure-based drug design, enabling the optimization of the ligand to enhance its binding properties.
High-Resolution Structure Determination and Refinement
The quality of a crystal structure is paramount for its utility. High-resolution diffraction data, ideally to at least 1.5 Å, allows for the precise determination of atomic positions. Following data collection, the crystallographic data is refined to generate a model of the molecule that best fits the experimental observations. This refinement process not only provides accurate geometric parameters but can also reveal details about the displacement of atoms due to thermal motion and any static disorder within the crystal lattice.
Advanced Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopic methods provide complementary information to X-ray crystallography, offering insights into the structure and behavior of molecules in solution and probing their electronic properties.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide initial confirmation of the chemical structure.
More advanced NMR techniques can be employed for detailed conformational and dynamic studies. The piperidine (B6355638) ring can exist in different conformations, and NMR can be used to determine the preferred conformation in solution. The coupling constants between protons on the piperidine ring, determined from a high-resolution ¹H NMR spectrum, can provide information about the dihedral angles and thus the ring's pucker. rsc.org
Dynamic NMR studies can be used to investigate processes such as ring inversion of the piperidine moiety. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of the NMR signals, which can be analyzed to determine the energy barriers for these conformational changes. This information is important for understanding the flexibility of the molecule, a key factor in its ability to bind to a receptor.
UV-Visible Spectroscopy for Electronic Transitions and Calculated Spectra Correlation
UV-Visible spectroscopy probes the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), is sensitive to the electronic structure of the molecule.
The electronic transitions in chloro-anilines are typically of the π to π* type. The position and intensity of the absorption bands can be influenced by the substituents on the aromatic ring and the solvent. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic spectrum of the molecule. Correlation of the experimentally measured spectrum with the calculated spectrum can provide a deeper understanding of the nature of the electronic transitions and the molecular orbitals involved. researchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Contexts
In the research landscape, the purity of a chemical entity is a critical parameter that can significantly influence experimental outcomes. Advanced chromatographic techniques are the cornerstone for assessing the purity of this compound and for real-time monitoring of its synthesis. These methods offer high resolution and sensitivity, enabling the separation and quantification of the main compound from starting materials, intermediates, and by-products.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with mass spectrometry (MS), these methods provide an unparalleled level of specificity and sensitivity, facilitating the identification of unknown impurities.
Purity Assessment
For purity assessment, reversed-phase HPLC (RP-HPLC) is commonly employed. The separation is typically achieved on a C18 or C8 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of an acid, like formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by protonating the analyte and minimizing tailing. Detection is often performed using a UV detector at a wavelength where the aniline derivative exhibits maximum absorbance. For higher sensitivity and confirmation of impurity structures, a mass spectrometer is used as the detector (LC-MS).
While specific research-grade HPLC methods for this compound are not extensively published in peer-reviewed literature, typical conditions can be inferred from methods developed for similar chloroaniline derivatives. A representative HPLC method for purity analysis is detailed in the table below.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Reaction Monitoring
Chromatographic techniques are also invaluable for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at various time points, researchers can track the consumption of starting materials (e.g., 3,4-dichloroaniline (B118046) and 4-methylpiperidine) and the formation of the product. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring, while HPLC and UPLC provide quantitative data. thieme.de
For instance, in the synthesis of related piperidine derivatives, reaction progress is monitored by TLC, and the crude product is often purified by column chromatography. rasayanjournal.co.in The progress of reactions involving aniline derivatives can be monitored by HPLC to ensure the completion of the reaction and to characterize the product profile.
Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile impurities that may be present in the starting materials or formed during the synthesis of this compound. While the target compound itself may have limited volatility, GC-MS is well-suited for the analysis of lower molecular weight precursors or side-products. The EPA Method 8131, for example, outlines the GC analysis of various aniline derivatives, which can be adapted for related compounds. epa.gov
Table 2: Representative GC-MS Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 40-450 amu |
The data generated from these advanced chromatographic techniques are crucial for building a comprehensive profile of this compound in a research setting, ensuring its suitability for further investigation and application.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-(4-methylpiperidin-1-yl)aniline?
The synthesis typically involves coupling 3-chloroaniline with 4-methylpiperidine derivatives. Key steps include:
- Nucleophilic aromatic substitution : Reacting 3-chloro-4-nitroaniline with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidine moiety.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .
- Purification : Column chromatography or recrystallization in ethyl acetate yields high-purity product .
Critical factors : Reaction temperature (80–100°C), solvent polarity, and catalyst loading influence yields (typically 60–75%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column, acetonitrile/water mobile phase) for purity assessment (>98%) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine methyl at δ 1.2–1.4 ppm) .
- Elemental analysis : Validates molecular formula (C₁₂H₁₇ClN₂; calculated C 63.85%, H 7.60%, N 12.41%) .
Advanced Research Questions
Q. How does the piperidine ring conformation influence biological activity?
X-ray crystallography of analogous compounds (e.g., 3-chloro-4-(4-ethylpiperazin-1-yl)aniline) reveals:
- Chair conformation : The piperidine ring adopts a chair geometry, optimizing steric interactions and hydrogen bonding with targets (e.g., enzymes) .
- Torsional angles : Key angles (e.g., C6–N2–C7–C8: −169.2°) affect ligand-receptor binding .
Implications : Substituents on the piperidine ring (e.g., methyl vs. ethyl) modulate conformational flexibility and binding affinity .
Q. What methodological approaches are used to study interactions with biological targets (e.g., enzymes, receptors)?
- In vitro assays : Competitive binding studies (IC₅₀) using fluorescent probes or radiolabeled ligands (e.g., [³H]-labeled derivatives) .
- Molecular docking : Simulations (AutoDock Vina) predict binding modes to receptors like Smoothened (Smo) in the Hedgehog pathway .
- SAR studies : Comparing analogs (e.g., 3-fluoro vs. 3-chloro derivatives) reveals halogen-dependent activity shifts (e.g., EC₅₀: 0.5–2.0 µM) .
Q. How do electronic effects from substituents impact reactivity in nucleophilic substitutions?
- Electron-withdrawing groups (Cl) : Activate the aromatic ring for nucleophilic attack at the para position, enhancing reaction rates with amines .
- Hammett analysis : σₚ values for chloro (−0.23) and methylpiperidine (+0.12) guide predictions of substitution efficiency .
Experimental validation : Kinetic studies (UV-Vis monitoring) show 2x faster substitution rates compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
